CXCR2 Functional Antagonist Potency: Target Compound vs. SB-225002
The target compound exhibits a CXCR2 functional antagonist IC50 of 30,000 nM (30 μM) in a [35S]GTPγS binding assay using human recombinant CXCR2 expressed in CHO cell membranes [1]. In contrast, the prototypical CXCR2 antagonist SB-225002 (CAS 182498-32-4) displays an IC50 of 22 nM in comparable CXCR2 binding assays and demonstrates >150-fold selectivity over CXCR1 [2]. The approximately 1,360-fold difference in potency indicates that the target compound is a substantially weaker CXCR2 ligand and should not be considered a functional substitute for SB-225002 in pharmacological studies. This potency gap may be therapeutically relevant in contexts where partial or weak receptor antagonism is desired to avoid complete pathway shutdown.
| Evidence Dimension | CXCR2 functional antagonist potency (IC50) |
|---|---|
| Target Compound Data | 30,000 nM (30 μM) |
| Comparator Or Baseline | SB-225002: IC50 = 22 nM |
| Quantified Difference | ~1,360-fold less potent than SB-225002 |
| Conditions | Human recombinant CXCR2 in CHO cell membranes; [35S]GTPγS SPA binding assay for target compound; radioligand binding and calcium mobilization assays for SB-225002 |
Why This Matters
A potency differential of >1,300-fold against the most widely used CXCR2 reference antagonist defines a fundamentally different pharmacological profile, impacting the suitability of this compound for competitive target engagement studies.
- [1] BindingDB. BDBM50048227: Antagonist activity against human recombinant CXCR2 receptor expressed in CHO cell membranes by SPA based [35S]GTPgammaS binding assay. IC50 = 3.00E+4 nM. http://ww.bindingdb.org (accessed 2026-04-28). View Source
- [2] IUPHAR/BPS Guide to Pharmacology. SB-225002: Potent and selective CXCR2 receptor antagonist (IC50 = 22 nM). Displays >150-fold selectivity over CXCR1 receptors. https://www.guidetopharmacology.org (accessed 2026-04-28). View Source
